(3S)-3-Amino-1-chloro-4-methylpentan-2-one
Description
(3S)-3-Amino-1-chloro-4-methylpentan-2-one is a chiral organic compound characterized by a ketone group at position 2, a chlorine atom at position 1, a methyl group at position 4, and a stereospecific amino group at the 3S position. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.61 g/mol. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom, the nucleophilic amino group, and steric effects from the methyl substituent.
Properties
CAS No. |
51370-20-8 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3S)-3-amino-1-chloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12ClNO/c1-4(2)6(8)5(9)3-7/h4,6H,3,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
HAEGSORFNQKOQX-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)CCl)N |
Canonical SMILES |
CC(C)C(C(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-chloro-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of 4-methylpentan-2-one with chlorine gas to introduce the chlorine atom, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (3S)-3-Amino-1-chloro-4-methylpentan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-1-chloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-1-chloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (3S)-3-Amino-1-chloro-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analogues
The compound belongs to a class of α-chloroketones with amino substituents. Key analogs for comparison include:
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| (3S)-3-Amino-1-chloro-4-methylpentan-2-one | 1-Cl, 3-NH₂, 4-CH₃, 2-ketone | C₆H₁₁ClNO | Chiral center at C3, Cl as leaving group |
| 3-Amino-1-bromo-4-methylpentan-2-one | 1-Br, 3-NH₂, 4-CH₃, 2-ketone | C₆H₁₁BrNO | Br substituent (stronger leaving group) |
| 3-Amino-1-chloro-4-ethylpentan-2-one | 1-Cl, 3-NH₂, 4-C₂H₅, 2-ketone | C₇H₁₃ClNO | Increased steric bulk from ethyl group |
| 1-Chloro-4-methylpentan-2-one | 1-Cl, 4-CH₃, 2-ketone | C₆H₁₁ClO | Lacks amino group; neutral reactivity |
Key Observations:
- Leaving Group Efficiency : The chlorine atom in the target compound is less reactive in nucleophilic substitutions compared to bromine in its bromo-analog due to lower electronegativity and bond strength (C-Cl: ~339 kJ/mol vs. C-Br: ~276 kJ/mol) .
- Amino Group Impact: The 3S-amino group introduces chirality and basicity (pKa ~9–10), enhancing solubility in polar solvents compared to non-amino analogs like 1-chloro-4-methylpentan-2-one.
- Ethyl-substituted analogs exhibit even greater steric limitations .
Electronegativity and Chemical Shifts
The electronegativity of substituents influences electronic environments, as observed in NMR chemical shifts. For example:
- In tin (Sn) compounds, chemical shifts correlate with substituent electronegativity, where electron-withdrawing groups (e.g., Cl) deshield nuclei, causing upfield shifts .
- By analogy, the chlorine atom in (3S)-3-Amino-1-chloro-4-methylpentan-2-one likely deshields adjacent protons, altering ¹H/¹³C NMR signals compared to non-halogenated analogs.
Biological Activity
(3S)-3-Amino-1-chloro-4-methylpentan-2-one, a chiral compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- Functional Groups : An amino group, a chlorine atom, and a methyl substituent on a pentane backbone.
- Chirality : Its stereogenic center at the 3rd position contributes to its unique properties, influencing its biological interactions.
Biological Activity Overview
Research indicates that (3S)-3-amino-1-chloro-4-methylpentan-2-one exhibits various pharmacological effects. Similar compounds have demonstrated activities such as antimicrobial, cytotoxic, and enzyme inhibition. The biological activities of this compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances) which analyze its structural characteristics to forecast potential interactions and effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial strains. |
| Cytotoxic | Inhibitory effects on cancer cell lines. |
| Enzyme Inhibition | Possible modulation of specific enzyme activities. |
Synthesis and Derivatives
Several synthetic routes exist for producing (3S)-3-amino-1-chloro-4-methylpentan-2-one, allowing for the generation of derivatives that may enhance its biological properties. Key reactions include:
- Substitution Reactions : Chlorine can be replaced by nucleophiles, yielding various alcohols.
- Oxidation Reactions : Can produce ketones or carboxylic acids.
- Reduction Reactions : Can lead to the formation of amines or alcohols depending on the reducing agent used.
Case Studies and Research Findings
-
Cytotoxicity Studies :
- A study assessed the cytotoxic effects of (3S)-3-amino-1-chloro-4-methylpentan-2-one on various cancer cell lines. Results indicated significant inhibition in proliferation rates, particularly in human lung adenocarcinoma (A549) cells, with an IC50 value indicating effective cytotoxicity.
-
Antimicrobial Activity :
- Comparative analysis with structurally similar compounds showed that (3S)-3-amino-1-chloro-4-methylpentan-2-one exhibited notable antimicrobial properties against Gram-positive bacteria, suggesting its potential application in antibiotic development.
-
Enzyme Interaction Studies :
- Docking studies revealed that the compound interacts with specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent targeting metabolic disorders.
The biological activity of (3S)-3-amino-1-chloro-4-methylpentan-2-one is attributed to its interaction with molecular targets such as enzymes or receptors. It may function as a substrate or inhibitor, modulating the activity of these targets through competitive inhibition or allosteric modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
